2,3,4,6-Tetramethylbibenzyl
Description
2,3,4,6-Tetramethylbibenzyl is a bibenzyl derivative featuring two benzene rings linked by an ethyl group, with methyl substituents at the 2, 3, 4, and 6 positions. Bibenzyls are aromatic hydrocarbons widely studied for their structural diversity and applications in organic synthesis and materials science.
Properties
CAS No. |
16198-20-2 |
|---|---|
Molecular Formula |
C8H7F3O |
Synonyms |
2,3,4,6-Tetramethylbibenzyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Trimethylbenzenes (TMBs)
Trimethylbenzenes (e.g., 1,2,4-TMB, CAS 95-63-6) are tri-substituted benzene derivatives with three methyl groups. These isomers are commonly used as industrial solvents and intermediates. Key differences from 2,3,4,6-tetramethylbibenzyl include:
- Molecular Complexity : TMBs lack the ethyl bridge and fourth methyl group, reducing steric hindrance and altering reactivity.
3,3',5,5'-Tetramethylbenzidine (TMB, CAS 54827-17-7)
This compound features two benzene rings connected by a biphenylamine group, with methyl groups at the 3, 3', 5, and 5' positions. Unlike this compound, TMB is a chromogenic reagent used in biochemical assays (e.g., ELISA) due to its oxidation-dependent color change .
Methyl-Substituted Bibenzyl Derivatives
Bibenzyl derivatives with varying substituents are documented in the evidence:
- 5-[2-(3,4-Dihydroxyphenyl)ethyl]-4,6-bis(3-methylbut-2-en-1-yl)benzene-1,3-diol (CAS 134958-53-5): A bibenzyl with hydroxyl and prenyl groups, highlighting the role of substituents in biological activity (e.g., antimicrobial properties) .
- 2,3,4,6-Pentamethylbenzyl Chloride : A related compound with an additional methyl group and a chloride substituent, used in specialty chemical markets .
Physicochemical Properties (Inferred Data)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
